Dihydro-2H-pyran-3(4H)-one
Overview
Description
Dihydro-2H-pyran-3(4H)-one, also known as 3,4-dihydro-2H-pyran, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor and is commonly used as a building block in organic synthesis. This compound is a member of the pyran family, which are six-membered heterocyclic compounds containing one oxygen atom.
Mechanism of Action
Target of Action
Dihydro-2H-pyran-3(4H)-one is a chemical compound with a molecular weight of 84.1164
Mode of Action
For instance, it can undergo a titanocene-catalyzed reductive domino reaction .
Biochemical Pathways
It’s known to be involved in the synthesis of substituted pyrans and furans .
Result of Action
It’s known that it can be used to prepare diverse 6-fluoro-3,4-dihydro-2h-pyrans .
Action Environment
It’s known that certain reactions involving this compound can be catalyzed under solvent-free conditions at ambient temperature and atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydro-2H-pyran-3(4H)-one can be synthesized through various methods. One common method involves the cyclization of 4-hydroxybutanal in the presence of an acid catalyst. This reaction proceeds via an intramolecular aldol condensation, forming the desired pyran ring structure.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2H-pyran. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dihydro-2H-pyran-3(4H)-one undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form 2H-pyran-3(4H)-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to tetrahydropyran using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom in the pyran ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 2H-pyran-3(4H)-one.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The compound forms stable tetrahydropyranyl ethers, which can be easily removed under acidic conditions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound is used in the development of drugs and therapeutic agents due to its ability to form stable intermediates.
Industry: It is employed in the production of polymers and resins, where it acts as a monomer or a cross-linking agent
Comparison with Similar Compounds
Dihydro-2H-pyran-3(4H)-one is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
2,3-Dihydro-4H-pyran: Another member of the pyran family, but with different reactivity and stability.
Tetrahydropyran: A fully saturated analog of this compound, used in different synthetic applications.
2H-Pyran: The unsaturated parent compound, which can be hydrogenated to form this compound.
This compound stands out due to its ability to form stable intermediates and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
oxan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUUZIAJVSGYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178015 | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23462-75-1 | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-2H-pyran-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical and efficient method for synthesizing Dihydro-2H-pyran-3(4H)-one?
A: A practical synthetic procedure utilizes readily available α-ketoglutaric acid as a starting material. This method allows for the preparation of this compound in four steps, achieving a 31% overall yield. []
Q2: Can you elaborate on the significance of this compound as a building block in organic synthesis?
A: this compound serves as a valuable synthon for creating pyran-annulated heterocyclic compounds. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. []
Q3: Are there any natural products containing the this compound structural motif? If so, can you provide an example and describe how its absolute configuration was determined?
A: Yes, oxocyclonerolidol, a natural product found in the essential oil of Bubonium graveolens, contains the this compound structural motif. Specifically, the (2R,6R)-(+)-6-ethenyl-2,6-dimethyl-2-(4-methylpent-3-en-1-yl)this compound enantiomer is found in this plant. Its absolute configuration was determined by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. []
Q4: Beyond essential oils, have any novel compounds incorporating this compound been synthesized and characterized?
A: Yes, a novel compound incorporating the this compound moiety has been synthesized from a mixture of turmeric, ginger, and fenugreek seeds. This complex molecule, named 2-(5-(3,5-dihydroxy-6-(4-hydroxy-2-(methylperoxyamino)tetrahydro-2H-pyran-3-yloxy)4-phenyltetrahydro-2H-pyran-2-yloxy)-2-(methylperoxyamino)-6-(2,4,5-trihydroxy-6(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)tetrahydro-2H-pyran-3-yloxy)-5-hydroxy6-methyl-4-(methylperoxyamino)this compound, has been characterized using various spectroscopic techniques, and its molecular structure optimized by MM2 calculations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.